molecular formula C22H23FN4O3S2 B2779858 4-butoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896026-72-5

4-butoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2779858
CAS RN: 896026-72-5
M. Wt: 474.57
InChI Key: UBCBBVKZBUCFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23FN4O3S2 and its molecular weight is 474.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

Compounds structurally related to "4-butoxy-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" have been synthesized and studied for their material properties. For instance, polyamides with flexible main-chain ether linkages exhibit noncrystallinity, high solubility in polar solvents, and significant thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (S. Hsiao et al., 2000). These characteristics suggest potential applications in high-performance materials and films.

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of compounds with similar structures. For example, benzodifuranyl derivatives have been synthesized and evaluated as cyclooxygenase-1/cyclooxygenase-2 inhibitors, displaying significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). Additionally, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have shown inhibitory effects against α-glucosidase, antimicrobial properties, and notable antioxidant activities (E. Menteşe et al., 2015). These findings underscore the potential of such compounds in developing new therapeutic agents.

Advanced Glycation End-Products (AGEs) and Their Implications

Compounds related to "this compound" have been studied in the context of forming advanced glycation end-products (AGEs). Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms AGEs that are associated with diabetes complications and some neurodegenerative diseases. Techniques for quantifying MG in biological samples, involving derivatization into more stable compounds for HPLC or GC analysis, highlight the relevance of such compounds in understanding and potentially treating these conditions (I. Nemet et al., 2006).

properties

IUPAC Name

4-butoxy-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-2-3-12-30-18-10-6-16(7-11-18)20(29)25-21-26-27-22(32-21)31-14-19(28)24-13-15-4-8-17(23)9-5-15/h4-11H,2-3,12-14H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBBVKZBUCFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.